Cas no 1021208-30-9 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide)

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide 化学的及び物理的性質
名前と識別子
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- N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide
- AKOS024498210
- F5098-1071
- N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-fluorophenoxy)acetamide
- N-(1-acetylindolin-6-yl)-2-(4-fluorophenoxy)acetamide
- 1021208-30-9
-
- インチ: 1S/C18H17FN2O3/c1-12(22)21-9-8-13-2-5-15(10-17(13)21)20-18(23)11-24-16-6-3-14(19)4-7-16/h2-7,10H,8-9,11H2,1H3,(H,20,23)
- InChIKey: WXUHYARSYSGTLR-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)OCC(NC1C=CC2=C(C=1)N(C(C)=O)CC2)=O
計算された属性
- せいみつぶんしりょう: 328.12232057g/mol
- どういたいしつりょう: 328.12232057g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5098-1071-30mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5098-1071-3mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5098-1071-75mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5098-1071-2mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5098-1071-10mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5098-1071-1mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5098-1071-100mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5098-1071-2μmol |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5098-1071-5mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5098-1071-15mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |
1021208-30-9 | 15mg |
$89.0 | 2023-09-10 |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamideに関する追加情報
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide: A Comprehensive Overview
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide, identified by the CAS number 1021208-30-9, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of acetamides, which are widely studied for their diverse biological activities and synthetic versatility. The structure of this molecule is characterized by a dihydroindole moiety substituted with an acetyl group at position 1 and a 4-fluorophenoxyacetamide group at position 6. These structural features contribute to its unique chemical properties and functional groups, making it a subject of interest in both academic and industrial settings.
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide involves a series of carefully designed organic reactions, including acylation and coupling processes. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. Researchers have explored the use of microwave-assisted synthesis and continuous flow reactors to optimize the production process, ensuring higher yields and better purity. These innovations highlight the compound's importance in modern synthetic chemistry.
One of the most promising aspects of this compound is its potential in pharmacology. Studies have shown that N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide exhibits selective biological activity against various enzyme targets, making it a candidate for drug development. For instance, recent research has demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, which are implicated in diseases such as cancer and inflammatory disorders. The fluorophenoxy group attached to the molecule plays a crucial role in enhancing its pharmacokinetic properties, including bioavailability and metabolic stability.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The dihydroindole core is known for its ability to form self-assembled structures under specific conditions, which could be exploited in the development of novel materials with unique optical or electronic properties. Researchers have explored the use of this compound in creating supramolecular assemblies that could find applications in sensors or drug delivery systems.
The study of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide has also led to advancements in analytical chemistry. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) techniques have been employed to confirm its structure and purity. These analytical methods are essential for ensuring the reliability of experimental results and for characterizing derivatives of this compound.
Looking ahead, the development of N-(1-acetyl-2,3-dihydro-1H-indol-6
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